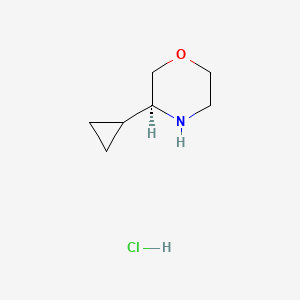

(3S)-3-cyclopropylmorpholine;hydrochloride

Beschreibung

(3S)-3-cyclopropylmorpholine hydrochloride is a chiral morpholine derivative with a cyclopropyl substituent at the 3-position of the morpholine ring, combined with a hydrochloride salt. Morpholine derivatives are widely utilized in pharmaceutical chemistry due to their versatility as building blocks for drug candidates, particularly in kinase inhibitors, antivirals, and central nervous system (CNS) agents. The cyclopropyl group introduces steric and electronic effects that can modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

While direct physicochemical data for this compound are unavailable in the provided evidence, analogous compounds (e.g., morpholine hydrochlorides) suggest properties like high melting points (>200°C) due to ionic interactions and hydrogen bonding involving the chloride ion . Synthesis likely involves cyclopropanation of a morpholine precursor followed by HCl salt formation, a common strategy for improving solubility and crystallinity .

Eigenschaften

Molekularformel |

C7H14ClNO |

|---|---|

Molekulargewicht |

163.64 g/mol |

IUPAC-Name |

(3S)-3-cyclopropylmorpholine;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-9-4-3-8-7;/h6-8H,1-5H2;1H/t7-;/m1./s1 |

InChI-Schlüssel |

QFBIHAFLFZURMD-OGFXRTJISA-N |

Isomerische SMILES |

C1CC1[C@H]2COCCN2.Cl |

Kanonische SMILES |

C1CC1C2COCCN2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-cyclopropylmorpholine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (3S)-3-cyclopropylmorpholine;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound. The use of automated systems and stringent quality control measures ensures the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-cyclopropylmorpholine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride form is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.

Substitution: Hydroxide ions, alkoxide ions; conditionsaqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of cyclopropylmorpholine oxides.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-3-cyclopropylmorpholine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3S)-3-cyclopropylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may modulate various biochemical pathways, resulting in its observed effects.

Vergleich Mit ähnlichen Verbindungen

4-(3-Chloropropyl)morpholine Hydrochloride (CAS 57616-74-7)

- Molecular Formula: C₇H₁₄ClNO·HCl

- Structural Differences : The chloropropyl substituent replaces the cyclopropyl group, introducing a flexible alkyl chain with a terminal chlorine atom.

- Synthesis : Typically synthesized via nucleophilic substitution between morpholine and 1-bromo-3-chloropropane, followed by HCl treatment .

- Applications : Used as an intermediate in anticancer agents and kinase inhibitors. The chloropropyl group may enhance lipophilicity compared to the cyclopropyl analog .

(S)-4-(3-Chloropropyl)-3-methylmorpholine (CAS 1049809-90-6)

- Molecular Formula: C₈H₁₆ClNO

- Structural Differences : Contains a methyl group at the 3-position and a chloropropyl chain at the 4-position, increasing steric bulk compared to the cyclopropyl variant.

- Physicochemical Properties : Higher molecular weight (177.67 g/mol) and purity ≥95%. The methyl group may stabilize the morpholine ring against oxidation .

(2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol Hydrochloride Monohydrate

- Molecular Formula: [C₁₃H₂₄NO₂]Cl·H₂O

- Structural Differences : Features a rigid adamantane moiety and a diol backbone instead of a morpholine ring.

- Crystal Packing: Forms a layered structure with hydrogen bonds involving Cl⁻ (acceptor) and hydroxyl/ammonium groups (donors). Similar chloride-mediated hydrogen bonding is expected in (3S)-3-cyclopropylmorpholine hydrochloride .

3-Fluoro Deschloroketamine Hydrochloride (CAS 2657761-24-3)

- Molecular Formula: C₁₃H₁₆FNO·HCl

- Structural Differences: A cyclohexanone-based structure with a fluorophenyl group, distinct from the morpholine scaffold.

- Key Data : Purity ≥98%, stored at -20°C. Highlights the role of halogen substituents (F vs. cyclopropyl) in tuning bioactivity and stability .

Comparative Analysis Table

Key Findings and Insights

Chloride ions in hydrochloride salts universally participate in hydrogen-bonding networks, influencing crystallization and solubility .

Synthesis Strategies :

- Grignard reactions and HCl treatment are common for introducing substituents and forming salts, respectively .

- Asymmetric synthesis methods (e.g., chiral catalysts) are critical for obtaining enantiopure morpholine derivatives .

Applications :

- Morpholine hydrochlorides are prevalent in drug development, with substituents tailored for target engagement (e.g., cyclopropyl for CNS penetration) .

Biologische Aktivität

(3S)-3-cyclopropylmorpholine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

(3S)-3-cyclopropylmorpholine hydrochloride is characterized by its unique cyclopropyl group attached to a morpholine ring. The molecular formula is , and it has a molecular weight of approximately 151.65 g/mol. The specific stereochemistry at the 3-position plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that (3S)-3-cyclopropylmorpholine hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Cytotoxicity : Shows potential cytotoxic effects on cancer cell lines.

- Neuropharmacological Effects : May influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Antimicrobial Activity

Recent studies have demonstrated that (3S)-3-cyclopropylmorpholine hydrochloride possesses antimicrobial properties. In vitro assays against common pathogens showed significant inhibition zones, indicating its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| PC-3 | 30 | Cell cycle arrest at G2/M phase |

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of (3S)-3-cyclopropylmorpholine hydrochloride suggest it may modulate neurotransmitter release. Animal models have shown alterations in behavior consistent with changes in serotonin and dopamine levels.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of (3S)-3-cyclopropylmorpholine hydrochloride against multi-drug resistant strains of bacteria highlighted its potential as an alternative therapeutic agent. The study involved clinical isolates and demonstrated significant antimicrobial activity, suggesting further exploration in clinical settings.

- Cytotoxicity Case Study : A longitudinal study evaluated the long-term effects of the compound on cancer cell proliferation. Results indicated sustained cytotoxic effects over extended treatment periods, supporting its potential as a chemotherapeutic agent.

Research Findings

Recent literature reviews have summarized various biological activities associated with morpholine derivatives, including (3S)-3-cyclopropylmorpholine hydrochloride. These findings emphasize the compound's promise in drug development, particularly in oncology and infectious disease management.

Summary of Findings

- Synergistic Effects : When combined with other antimicrobial agents, (3S)-3-cyclopropylmorpholine hydrochloride demonstrated enhanced efficacy, suggesting potential for combination therapies.

- Mechanistic Insights : Research indicates that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis, warranting further mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.